8-Bromo Position Retains Full Antiviral Potency Against Drug-Resistant HIV-1 Integrase Mutant Whereas 6-Bromo Analog Loses Activity
In a head-to-head comparison using multi-substituted quinoline-based ALLINIs (allosteric integrase inhibitors), the 8-bromo-substituted analog retained full antiviral effectiveness against the ALLINI-resistant IN A128T mutant virus, whereas the 6-bromo-substituted analog exhibited a significant loss of potency against the same mutant [1]. Both the 6-bromo and 8-bromo substitutions conferred improved antiviral properties relative to the unsubstituted parent in wild-type virus [1]. This establishes that the 8-Br positional isomer is the preferred choice for programs targeting resistance-evading HIV-1 integrase inhibition.
| Evidence Dimension | Antiviral potency retention against drug-resistant HIV-1 IN A128T mutant |
|---|---|
| Target Compound Data | 8-Bromo analog: full effectiveness retained against A128T mutant |
| Comparator Or Baseline | 6-Bromo analog: significant loss of potency against A128T mutant |
| Quantified Difference | Qualitative difference: full effectiveness vs. significant potency loss; both conferred better antiviral properties than unsubstituted parent in wild-type |
| Conditions | HIV-1 integrase ALLINI-resistant IN A128T mutant virus; cell-based antiviral assay |
Why This Matters
For antiviral discovery programs, the 8-bromo substitution pattern provides a resistance-breaking advantage over the 6-bromo isomer, directly impacting lead candidate selection and procurement decisions.
- [1] Dinh, L.P.; Sun, J.; Glenn, C.D.; Patel, K.; Pigza, J.A.; Donahue, M.G.; Yet, L.; Kessl, J.J. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses 2022, 14(7), 1466. DOI: 10.3390/v14071466. View Source
